molecular formula C16H18ClFN2O2 B6718907 N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide

N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide

Cat. No.: B6718907
M. Wt: 324.78 g/mol
InChI Key: XJNOLZXLILCFCA-ZWNOBZJWSA-N
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Description

N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with chlorine and fluorine atoms, and an acetamide group linked to an oxopiperidine moiety.

Properties

IUPAC Name

N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O2/c17-11-4-3-5-12(18)16(11)10-8-13(10)19-14(21)9-20-7-2-1-6-15(20)22/h3-5,10,13H,1-2,6-9H2,(H,19,21)/t10-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNOLZXLILCFCA-ZWNOBZJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=O)NC2CC2C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(=O)C1)CC(=O)N[C@@H]2C[C@H]2C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Substitution Reactions: Introduction of chlorine and fluorine atoms on the phenyl ring can be done via electrophilic aromatic substitution.

    Amide Bond Formation: The final step involves coupling the cyclopropyl-phenyl intermediate with 2-oxopiperidine using amide bond-forming reagents like carbodiimides.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxopiperidine moiety, converting it to an alcohol.

    Substitution: The phenyl ring can undergo further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Epoxides: From oxidation of the cyclopropyl ring.

    Alcohols: From reduction of the carbonyl group.

    Halogenated Derivatives: From substitution reactions on the phenyl ring.

Scientific Research Applications

N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For instance, it could inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • N-Boc-2-pyrroleboronic acid
  • 2-(Dimethylamino)pyrimidine-5-carbaldehyde

Comparison: Compared to these similar compounds, N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide stands out due to its unique combination of a cyclopropyl ring and a substituted phenyl ring, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various research applications.

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